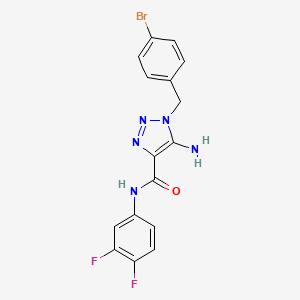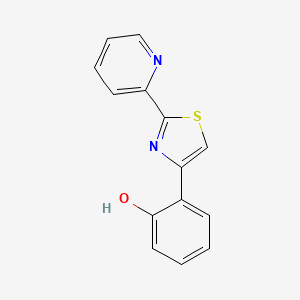
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (abbreviated as PHT) is a heterocyclic compound that has been widely used in scientific research due to its unique structure and properties. PHT is a thiazole derivative that contains a pyridine and a phenol group, which endows it with a variety of biological activities.
作用機序
The mechanism of action of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is complex and varies depending on the biological system and target molecule. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor progression. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has also been reported to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can chelate metal ions and form stable complexes, which can be used for metal ion detection and imaging.
Biochemical and Physiological Effects:
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has been shown to have a variety of biochemical and physiological effects in different biological systems. In cancer cells, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can inhibit cell proliferation, induce apoptosis, and suppress tumor growth. In inflammatory cells, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In bacteria, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can disrupt the cell membrane and inhibit bacterial growth. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can also bind to metal ions and form stable complexes, which can be used for metal ion detection and imaging.
実験室実験の利点と制限
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has several advantages for lab experiments, such as its unique structure, diverse biological activities, and easy synthesis method. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can be used as a fluorescent probe for detecting metal ions, as a ligand for metal complexes, and as a scaffold for designing new drugs. However, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole also has some limitations, such as its low solubility in water and its potential toxicity to cells and organisms. Therefore, careful consideration should be given to the concentration and dosage of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole used in experiments.
将来の方向性
There are several future directions for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole research. Firstly, the development of new synthetic methods for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole and its derivatives can expand the scope of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole applications. Secondly, the elucidation of the molecular mechanism of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole action can provide insights into its biological activities and facilitate the design of new drugs. Thirdly, the optimization of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole structure and properties can enhance its specificity and efficacy for different biological targets. Finally, the exploration of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole's potential in clinical applications, such as cancer therapy and metal ion imaging, can translate 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole research into practical use.
Conclusion:
In conclusion, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is a versatile compound with diverse biological activities and applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole have been discussed in this paper. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole research has the potential to contribute to the development of new drugs, diagnostics, and imaging agents.
合成法
The synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can be achieved through a multi-step reaction. Firstly, 2-aminopyridine and 2-hydroxybenzaldehyde are reacted in ethanol to form an imine intermediate. Then, the imine intermediate is reacted with thiourea in the presence of a catalyst to form the final product, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole. The yield of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
科学的研究の応用
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has been extensively studied in various fields of scientific research, including medicinal chemistry, biochemistry, and molecular biology. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has been reported to have anti-tumor, anti-inflammatory, anti-oxidant, and anti-bacterial activities. Moreover, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has been used as a fluorescent probe for detecting metal ions and as a ligand for metal complexes. The unique structure of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole makes it a versatile compound with diverse applications in scientific research.
特性
IUPAC Name |
2-(2-pyridin-2-yl-1,3-thiazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13-7-2-1-5-10(13)12-9-18-14(16-12)11-6-3-4-8-15-11/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNSTLNSERRUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2781761.png)
![1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-(3-(trifluoromethyl)benzyl)piperidine-4-carboxamide](/img/structure/B2781762.png)
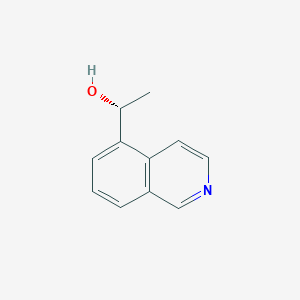

![N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2781765.png)

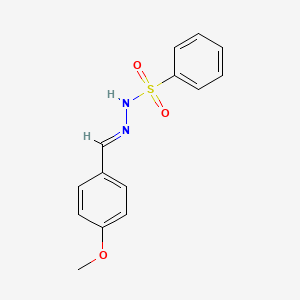
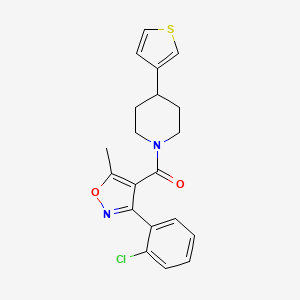

![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole](/img/structure/B2781775.png)
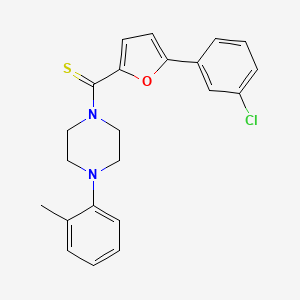
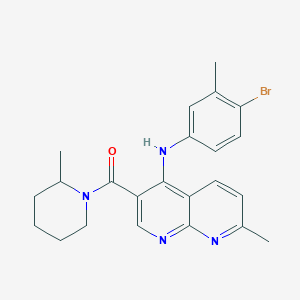
![2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2781780.png)
